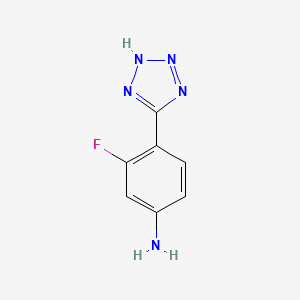

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLSISJWXCLYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine chemical structure and properties

An In-Depth Technical Guide to 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine: A Key Heterocyclic Building Block

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

This compound is a multifaceted heterocyclic compound that has garnered significant interest among researchers and drug development professionals. Its structure, which marries a fluorinated aniline core with a tetrazole ring, confers a unique combination of physicochemical and biological properties.[1] The aniline moiety provides a versatile synthetic handle for further molecular elaboration, while the fluorine atom can enhance metabolic stability and binding affinity.[1] Crucially, the tetrazole ring serves as a well-established bioisostere for carboxylic acids, offering improved pharmacokinetic profiles in drug candidates.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, underscoring its importance as a valuable building block in the design of novel therapeutics.

Section 1: Chemical Structure and Physicochemical Properties

The unique characteristics of this compound stem directly from the interplay of its constituent functional groups. The molecule consists of a central phenyl ring substituted with an amine group, a fluorine atom, and a 1H-tetrazol-5-yl group.

Chemical Structure:

Key Physicochemical Data

A summary of the core physicochemical properties is presented below, providing a quantitative foundation for understanding the compound's behavior in both chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 3-Fluoro-4-(1H-tetrazol-5-yl)aniline | - |

| CAS Number | 1171930-26-9 | [3] |

| Molecular Formula | C₇H₆FN₅ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| pKa (Tetrazole N-H) | ~4.90 | [1] |

| Estimated LogP | 1.5 - 2.5 | [1] |

| Hydrogen Bond Donors | 2 (amine and tetrazole N-H) | - |

| Hydrogen Bond Acceptors | 5 (amine and tetrazole nitrogens) | [4] |

In-depth Structural Analysis

-

The Fluorinated Phenylamine Core : The aniline portion of the molecule acts as a weak base.[1] The basicity of the amino group is significantly attenuated by the electron-withdrawing effects of both the ortho-fluorine substituent and the para-tetrazole ring. The fluorine atom is a critical feature; its incorporation can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets.[1] This strategic fluorination is a common tactic in medicinal chemistry to modulate a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

-

The Tetrazole Moiety: A Carboxylic Acid Bioisostere : The tetrazole ring is the compound's most defining feature from a pharmacological perspective. With a pKa of approximately 4.9, the N-H proton is acidic, making the ring predominantly ionized at physiological pH.[1] This acidity is comparable to that of carboxylic acids, allowing tetrazoles to function as non-classical bioisosteres.[1] This substitution can improve oral bioavailability and metabolic stability compared to the corresponding carboxylic acid. The multiple nitrogen atoms in the tetrazole ring also serve as hydrogen bond acceptors, facilitating interactions with biological macromolecules.[1]

-

Solubility and Lipophilicity : The molecule exhibits amphoteric behavior due to the basic amine and acidic tetrazole.[1] Its solubility is influenced by this dual nature, with the hydrophilic tetrazole ring enhancing solubility in polar solvents. The estimated partition coefficient (LogP) of 1.5-2.5 suggests a favorable balance between lipophilicity and hydrophilicity, aligning with Lipinski's rule of five for drug-like properties and indicating good potential for membrane permeability.[1]

Section 2: Synthesis and Reaction Mechanisms

Several synthetic strategies can be employed to prepare this compound.[1] A robust and widely utilized method is the [3+2] cycloaddition reaction between a nitrile and an azide. This approach is efficient for forming the tetrazole ring.

Experimental Protocol: Synthesis from 4-Amino-2-fluorobenzonitrile

This protocol outlines a standard laboratory procedure for the synthesis.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-fluorobenzonitrile (1 equivalent).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN₃, ~1.5 equivalents) and triethylamine hydrochloride (~1.5 equivalents) to the mixture. The triethylamine hydrochloride acts as a proton source and catalyst.

Step 2: Cycloaddition Reaction

-

Heat the reaction mixture to 120-130 °C.

-

Maintain stirring at this temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting nitrile is consumed.[5]

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the tetrazolate anion, causing the product to precipitate.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Solvent (DMF): A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the salts and to allow the reaction to be conducted at the high temperatures required for the cycloaddition.

-

Reagents (NaN₃ and Triethylamine HCl): Sodium azide provides the azide anion necessary for the [3+2] cycloaddition. The Lewis acid character of the triethylamine hydrochloride coordinates to the nitrile, activating it towards nucleophilic attack by the azide.

-

Acidification: The product initially forms as a sodium or triethylammonium salt. Acidification is crucial to protonate the tetrazole ring, neutralizing the charge and significantly decreasing its water solubility, thus enabling its precipitation and isolation.

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via [3+2] cycloaddition.

Section 3: Applications in Research and Drug Discovery

The title compound is primarily used as a versatile intermediate in the synthesis of pharmaceuticals. Its unique structural features make it a valuable scaffold for targeting a range of biological systems.

Antibacterial Agents

Research has identified this compound as a promising scaffold for developing novel antibacterial agents.[1] Its derivatives have shown significant activity as inhibitors of DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[1] By inhibiting this enzyme, the compounds prevent bacterial DNA from unwinding, leading to cell death. This mechanism is particularly valuable in the fight against antibiotic-resistant bacterial strains.[1]

Kinase Inhibitors

The aniline moiety serves as a common anchor point for building kinase inhibitors, a major class of anti-cancer drugs.[6][7] The nitrogen atom can be functionalized to introduce pharmacophores that bind to the ATP-binding pocket of specific kinases. For example, derivatives of related pyrazolylamines have shown potent inhibition of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia.[6][7]

Other Therapeutic Areas

The broader class of tetrazole derivatives has demonstrated a wide array of biological activities, including antihypertensive, anti-inflammatory, antifungal, and anticonvulsant properties.[5][8][9] The presence of the fluorophenylamine and tetrazole groups in this specific compound makes it an attractive starting point for exploring new drug candidates in these and other therapeutic areas.

Mechanism of Action: DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase leads to cell death.

Section 4: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][13] Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents and sources of ignition.[12][13]

-

Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed chemical building block with significant potential in medicinal chemistry. The combination of a reactive aniline handle, a modulating fluorine atom, and a pharmacologically advantageous tetrazole ring creates a scaffold ripe for derivatization. Its demonstrated utility in the development of antibacterial agents and its potential for creating other classes of therapeutics, such as kinase inhibitors, ensure that it will remain a compound of high interest to the scientific community. A thorough understanding of its properties, synthesis, and handling is paramount for researchers looking to leverage its unique attributes in the quest for novel and effective medicines.

References

-

Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]

-

3-Fluoro-5-(5-methyltetrazol-1-yl)aniline - PubChem . PubChem. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central . PubMed Central. Available at: [Link]

-

The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 - ResearchGate . ResearchGate. Available at: [Link]

-

2-{[3-fluoro-4-(1H-tetrazol-5-yl)phenyl]methyl}-3-hydroxy-1-benzofuran-7-carboxamide . PubChem. Available at: [Link]

-

Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed . PubMed. Available at: [Link]

-

Aniline - Wikipedia . Wikipedia. Available at: [Link]

-

Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole - SciSpace . SciSpace. Available at: [Link]

-

1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate . ResearchGate. Available at: [Link]

-

Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed . PubMed. Available at: [Link]

-

4-Fluorodiphenylamine | C12H10FN | CID 2774468 - PubChem - NIH . PubChem. Available at: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks . Nature. Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles - Growing Science . Growing Science. Available at: [Link]

Sources

- 1. Buy this compound | 1171930-26-9 [smolecule.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. This compound | 1171930-26-9 [chemicalbook.com]

- 4. 3-Fluoro-5-(5-methyltetrazol-1-yl)aniline | C8H8FN5 | CID 107335280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its core physicochemical properties, outlines established and potential synthetic pathways, and explores its applications, with a particular focus on its role as a potential antibacterial agent through the inhibition of DNA gyrase. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and biochemical studies involving this versatile molecule.

Introduction: A Molecule of Growing Importance

This compound (CAS No. 1171930-26-9) is a substituted aniline derivative that has garnered attention for its unique structural features and promising biological activity.[1] The molecule incorporates three key pharmacophores: a fluorinated phenyl ring, an amino group, and a tetrazole ring. The presence of a fluorine atom at the meta-position of the phenyl ring can enhance metabolic stability and lipophilicity, potentially improving its interaction with biological targets.[1] The tetrazole moiety is a well-established bioisostere for carboxylic acid, valued in drug design for its ability to improve pharmacokinetic properties.[2] This combination of functional groups makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1][2]

Its primary application explored to date is in the field of antibacterial research, where it has been identified as a potential inhibitor of DNA gyrase, an enzyme essential for bacterial DNA replication.[1] This mechanism of action positions it as a candidate for the development of new antimicrobial agents to combat resistant bacterial strains.[1]

Physicochemical Properties

The chemical identity and physical characteristics of this compound are summarized below. These properties are fundamental to its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FN₅ | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| CAS Number | 1171930-26-9 | [1] |

| IUPAC Name | 3-fluoro-4-(1H-tetrazol-5-yl)aniline | [1] |

| Canonical SMILES | C1=CC(=C(C=C1N)F)C2=NNN=N2 | [1] |

| InChI Key | QKLSISJWXCLYLL-UHFFFAOYSA-N | [1] |

| Appearance | Off-white to brown crystalline powder (Typical) | |

| Polarity Profile | Contains both a hydrophilic tetrazole ring and a moderately hydrophobic fluorinated aromatic system, creating a balanced polarity.[1] | [1] |

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes, typically involving the formation of the tetrazole ring from a nitrile precursor followed by the reduction of a nitro group to the target aniline.

General Synthetic Workflow

A common and logical synthetic approach begins with a commercially available fluorinated benzonitrile. The workflow involves two key transformations: tetrazole formation and nitro group reduction. The order of these steps can be varied depending on reagent compatibility and intermediate stability.

Caption: General synthetic workflow for this compound.

Example Experimental Protocol: Two-Step Synthesis

This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.

Step 1: Synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

-

To a solution of 2-fluoro-4-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous solution with 2N HCl to a pH of ~2-3 to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the tetrazole intermediate.

Step 2: Synthesis of this compound

-

Suspend the intermediate, 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole (1.0 eq), in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the suspension while stirring.[3]

-

Reflux the reaction mixture for 3-5 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and carefully adjust the pH to ~8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of aromatic and amine protons.

-

¹³C NMR: To identify the number of unique carbon environments.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z = 179.15).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N, C-F).

-

Applications in Drug Discovery and Research

The unique structure of this compound makes it a compound of interest for various therapeutic and research applications.[1]

Mechanism of Action: Antibacterial Activity via DNA Gyrase Inhibition

Research has identified this compound as a potential antibacterial agent.[1] Its proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase that is critical for managing DNA topology during replication, transcription, and repair in bacteria. By inhibiting this enzyme, the compound can effectively halt bacterial proliferation.[1]

Caption: Proposed mechanism of DNA gyrase inhibition.

In Vitro and In Silico Evaluation

The evaluation of this compound's biological activity typically involves a combination of computational and laboratory-based methods.

-

Molecular Docking: Computational studies are used to model and predict the binding affinity and orientation of the molecule within the active site of target enzymes like DNA Gyrase.[1] These studies help elucidate the structural basis for its inhibitory activity.

-

In Vitro Assays: The antibacterial efficacy is quantified using in vitro assays against a panel of bacterial strains.[1] Key metrics include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Role as a Chemical Intermediate

Beyond its direct biological activity, this compound serves as a valuable intermediate. The primary amine group is a versatile chemical handle that can participate in various reactions, such as nucleophilic substitution and condensation, allowing for the synthesis of more complex derivatives and compound libraries for drug discovery screening.[1]

Handling, Storage, and Safety

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety: While a specific safety data sheet (SDS) should always be consulted, compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion and Future Perspectives

This compound is a compelling molecule with a well-defined structure and significant potential, particularly in the development of novel antibacterial agents. Its balanced physicochemical properties and versatile chemical nature make it an attractive scaffold for medicinal chemists. Future research will likely focus on optimizing its antibacterial potency, broadening its spectrum of activity, and evaluating its pharmacokinetic and safety profiles in preclinical models. Furthermore, its application as a building block in materials science remains an area ripe for exploration.

References

- SciSpace. (n.d.). Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole.... Available from: https://typeset.

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Available from: [Link]

-

PubChem. (2026, January 3). 3-Fluoro-5-(5-methyltetrazol-1-yl)aniline. Available from: [Link]

-

ChemSynthesis. (2025, May 20). 3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-1H-indole. Available from: [Link]

-

Patel, R., et al. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

-

RSC Publishing. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes a predictive spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by data from structurally analogous compounds. We will explore the anticipated ¹H NMR, ¹³C NMR, and IR spectra, explain the structural basis for these predictions, and provide standardized protocols for the empirical acquisition of such data. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural and electronic properties.

Introduction and Molecular Structure

This compound (Molecular Formula: C₇H₆FN₅, Molecular Weight: 179.15 g/mol ) is a substituted aromatic amine featuring a unique combination of a fluoro group, an amine moiety, and a tetrazole ring.[1] The tetrazole ring acts as a bioisostere for a carboxylic acid group, a common strategy in drug design to improve metabolic stability and cell permeability.[2] The fluorine atom can further modulate the compound's lipophilicity, pKa, and binding interactions.[1][3]

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques like NMR and IR provide a non-destructive window into the molecular architecture, confirming identity, purity, and electronic environment. This guide details the predicted spectroscopic characteristics that would confirm the successful synthesis of the title compound.

Caption: Molecular Structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For analysis, a deuterated solvent such as DMSO-d₆ is recommended due to its ability to dissolve the polar compound and to observe exchangeable protons (-NH₂ and -NH).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable amine and tetrazole protons. The substitution pattern on the phenyl ring creates a three-proton spin system.

-

Aromatic Protons (H-2, H-5, H-6):

-

H-2: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the electron-withdrawing tetrazole group. It is expected to appear relatively upfield, likely as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

-

H-5: This proton is ortho to the fluorine atom and meta to the -NH₂ group. It will experience significant downfield shifting due to the deshielding effect of the adjacent fluorine and will appear as a doublet of doublets (dd) from coupling to H-6 and the fluorine.

-

H-6: This proton is ortho to the tetrazole ring and ortho to H-5. It is expected to be the most downfield of the aromatic protons and will likely appear as a multiplet or a triplet-like signal.

-

-

Amine Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift can vary with concentration and temperature but is typically expected in the 5.0-6.0 ppm range in DMSO-d₆.

-

Tetrazole Proton (-NH): The N-H proton of the tetrazole ring is acidic and typically appears as a very broad signal significantly downfield, often greater than 14 ppm.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -NH (Tetrazole) | > 14.0 | broad singlet | - |

| H-6 | ~7.8 - 8.0 | m | - |

| H-5 | ~7.4 - 7.6 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-2 | ~7.0 - 7.2 | dd | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| -NH₂ (Amine) | ~5.5 - 6.0 | broad singlet | - |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum will provide information on each unique carbon environment. The influence of the fluorine substituent will be particularly notable, causing splitting of the carbon signals (C-F coupling).

-

Tetrazole Carbon (C-tetrazole): The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of 155-160 ppm.[2]

-

Aromatic Carbons (C1-C6):

-

C-3 (C-F): The carbon directly bonded to fluorine will show the largest C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted.

-

C-1 (C-NH₂): This carbon will be shielded by the amine group.

-

C-4 (C-tetrazole): The carbon attached to the tetrazole ring.

-

The remaining aromatic carbons (C-2, C-5, C-6) will also exhibit smaller C-F couplings (²JCF, ³JCF).

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-tetrazole | 155 - 160 | - |

| C-3 | 158 - 162 | ~245 (¹JCF) |

| C-1 | 145 - 150 | ~2-5 (³JCF) |

| C-5 | 125 - 130 | ~8-10 (²JCF) |

| C-4 | 120 - 125 | ~20-25 (²JCF) |

| C-2 | 115 - 120 | ~20-25 (²JCF) |

| C-6 | 110 - 115 | ~2-5 (³JCF) |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically recorded from a KBr pellet.

-

N-H Stretching: Two distinct, sharp-to-medium bands are expected for the primary amine (-NH₂) group, corresponding to asymmetric and symmetric stretching, typically in the 3350-3450 cm⁻¹ region. A broad absorption band is also anticipated for the tetrazole N-H stretch, likely overlapping with the C-H stretches around 3000-3200 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.

-

Ring Vibrations (C=C and C=N): Multiple sharp bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the phenyl and tetrazole rings. An N-H bending vibration from the amine group is also expected around 1600-1630 cm⁻¹.

-

C-F Stretching: A very strong, characteristic absorption band for the C-F bond is expected in the 1200-1280 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3450 | N-H Stretch (asymm. & symm.) | Primary Amine (-NH₂) | Medium |

| 3000 - 3200 | N-H Stretch | Tetrazole (-NH) | Broad, Medium |

| 3030 - 3100 | C-H Stretch | Aromatic | Weak-Medium |

| 1600 - 1630 | N-H Bend | Primary Amine (-NH₂) | Medium-Strong |

| 1400 - 1650 | C=C and C=N Stretch | Phenyl & Tetrazole Rings | Medium-Strong |

| 1200 - 1280 | C-F Stretch | Fluoroaromatic | Strong |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0 to 16 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the significant absorption peaks, comparing them to known correlation tables and the predicted values.

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this molecule. The predicted chemical shifts, coupling constants, and absorption frequencies outlined herein serve as a benchmark for researchers working on the synthesis and application of this and related compounds. Empirical verification using the provided protocols will enable unambiguous structural assignment, ensuring the scientific integrity of subsequent research.

References

- Wiley-VCH. (2007). Supporting Information.

- Smolecule. (2023). This compound.

- ResearchGate. ¹³C-NMR study of tetrazole derivatives.

-

NIST. 1H-Tetrazole-5-thiol, 1-phenyl- IR Spectrum. Retrieved from [Link]

- Kokane, B. D., et al. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.

-

ResearchGate. ¹H NMR and ¹³C NMR shifts of all compounds. Retrieved from [Link]

-

Al-Majidi, S. M. H., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. ¹H-NMR data of the tetrazole compounds. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2012). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH Public Access. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

Al-Majidi, S. M. H., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Al-Obaidi, A. M., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. p-Fluoroaniline IR Spectrum. Retrieved from [Link]

Sources

- 1. Buy this compound | 1171930-26-9 [smolecule.com]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine mechanism of action

An In-Depth Guide to the Mechanism of Action of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a heterocyclic compound with significant therapeutic potential. The molecule's structure, featuring a fluorinated phenyl ring, an aromatic amine, and a tetrazole moiety, underpins its biological activity.[1] Primary research indicates its role as an antibacterial agent through the inhibition of DNA gyrase, an enzyme critical for bacterial survival.[1] This guide will elucidate this primary mechanism, present detailed experimental protocols for its validation, and explore the broader pharmacological context of phenyl-tetrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with practical, field-proven methodologies for mechanistic investigation.

Part 1: Molecular Profile of this compound

This compound (Molecular Formula: C₇H₆FN₅, Molecular Weight: 179.15 g/mol ) is a synthetic compound whose structure is a composite of key pharmacophores known to impart favorable medicinal properties.[1] A thorough understanding of these components is essential to appreciating its mechanism of action.

-

Fluorine Substitution : The presence of a fluorine atom on the phenyl ring is a strategic choice in modern medicinal chemistry. Fluorine substitution can significantly enhance drug-like properties, including metabolic stability, increased binding affinity for target proteins, and improved membrane permeation due to increased lipophilicity.[1][2]

-

Aromatic Amine Group : The primary phenylamine group is a versatile functional group that can participate in various chemical reactions, such as nucleophilic substitutions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1]

-

Tetrazole Ring : The 1H-tetrazole ring is a critical component and a well-established bioisostere of the carboxylic acid group.[3] This feature allows it to mimic the interactions of a carboxylate with biological targets while offering superior metabolic stability and oral bioavailability. The four nitrogen atoms of the tetrazole ring are excellent hydrogen bond acceptors, enabling strong and specific interactions with enzyme active sites.[3] This moiety is a constituent of numerous FDA-approved drugs, highlighting its therapeutic importance.[3]

Part 2: Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The principal mechanism of action identified for this compound is the inhibition of bacterial DNA gyrase.[1] This enzyme is a validated and highly valuable target for antibacterial agents.

The Target: DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes, providing a crucial window for selective toxicity. Its primary function is to introduce negative supercoils into the bacterial chromosome, a process essential for managing DNA topology during replication, transcription, and repair. By relieving the torsional strain that builds up ahead of the replication fork, DNA gyrase enables the continuation of these vital cellular processes.

Inhibitory Action and Molecular Consequences

This compound is proposed to function by inhibiting the enzymatic activity of DNA gyrase.[1] While the precise binding mode requires definitive structural elucidation, inhibitors of this class typically function by either:

-

ATP-Binding Site Competition: Preventing the binding of ATP, which is necessary for the strand-passage catalytic cycle of the gyrase.

-

Stabilization of the Cleavage Complex: Binding to the enzyme-DNA complex and preventing the re-ligation of the transient double-strand breaks created by the enzyme. This leads to an accumulation of toxic DNA breaks and triggers a cascade of events culminating in bacterial cell death.

The inhibition of DNA gyrase effectively halts DNA replication and repair, leading to the rapid cessation of bacterial growth and division, positioning this compound as a promising candidate for antimicrobial drug development.[1]

Part 3: A Practical Guide to Mechanistic Elucidation

As a Senior Application Scientist, the validation of a proposed mechanism of action requires a systematic and multi-faceted experimental approach. The following protocols outline a robust workflow for confirming and characterizing the activity of this compound.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This initial step quantifies the compound's antibacterial potency against a panel of relevant bacterial strains.

Methodology:

-

Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) overnight in appropriate broth media.[1] Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution Series: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity of Phenyl-tetrazole Derivatives

Research into derivatives of the core structure has yielded compounds with significant activity.[1] The table below presents hypothetical data modeled on such screening results.

| Compound ID | Modification | B. subtilis MIC (µg/mL) | E. aerogenes MIC (µg/mL) |

| 8d | N-acyl amide | >200 | 114 |

| 8i | N-benzoyl amide | 150 | 125 |

| 8j | N-(4-chlorobenzoyl) amide | 125 | 118 |

| 8l | N-(4-nitrobenzoyl) amide | 75 | >200 |

Data is illustrative, based on findings that derivatives show varied and significant antibacterial activity.[1]

Protocol 2: DNA Gyrase Supercoiling Assay (Cell-Free)

This biochemical assay provides direct evidence of target engagement by measuring the inhibition of the enzyme's catalytic activity.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase enzyme, and an ATP-containing assay buffer.

-

Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant (e.g., SDS) and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers (relaxed vs. supercoiled).

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide), visualize under UV light, and quantify the amount of supercoiled DNA in each lane. A reduction in the supercoiled band in the presence of the compound indicates inhibition.

Protocol 3: Molecular Docking Simulation

As performed in related studies, molecular docking can provide valuable insights into the potential binding mode and interactions of the compound with its target.[1]

Methodology:

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Grid Generation: Define the active site or binding pocket on the protein surface where the docking simulation will be performed.

-

Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

-

Pose Analysis: Analyze the resulting poses based on their predicted binding energies (scoring functions). The lowest energy poses are considered the most likely binding modes. These can be visualized to identify key molecular interactions (e.g., hydrogen bonds between the tetrazole nitrogens and active site residues).

Part 4: Broader Pharmacological Context and Future Directions

While the evidence points towards DNA gyrase inhibition, the rich chemistry of the phenyl-tetrazole scaffold suggests the potential for other biological activities. Tetrazole derivatives have been investigated as antihypertensive agents (acting as angiotensin II receptor antagonists), anti-inflammatory drugs, antihistamines, and anticonvulsants.[4][5][6][7]

Future Research Should Focus On:

-

Selectivity Profiling: It is critical to assess the compound's selectivity by testing it against human topoisomerases to predict potential off-target toxicity.

-

In Vivo Efficacy: Successful in vitro results must be translated into animal models of bacterial infection to evaluate efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and screening of analogs, as has been initiated, will be crucial for optimizing potency, selectivity, and drug-like properties.[1]

Conclusion

This compound is a compound of significant interest, with a primary mechanism of action identified as the inhibition of bacterial DNA gyrase. Its unique chemical structure, combining the advantageous properties of a fluorinated ring and a tetrazole moiety, makes it a strong candidate for further development as an antibacterial agent. The methodological framework provided in this guide offers a clear pathway for the comprehensive validation of its mechanism, from initial screening and biochemical assays to molecular modeling. Further investigation into its selectivity and in vivo efficacy will be paramount in realizing its full therapeutic potential.

References

- Smolecule. (2023, August 16). Buy this compound | 1171930-26-9. Smolecule.

- Raju, R., et al. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10269-10330. American Chemical Society (ACS).

- Unknown Author. (n.d.). Efficient Synthesis and Pharmacological Evaluation of 3-(4-{5-Amino-6- fluoro-1-[2'-(1H-tetrazole - SciSpace. SciSpace.

- Unknown Author. (2025, December 28). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena.

- Akter, M., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.

- Unknown Author. (n.d.). Synthesis and anti-histamine release activity of phenyl tetrazole compounds. Stockton University.

- Unknown Author. (n.d.). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. OUCI.

- Bárbara, C. A., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed.

- BOC Sciences. (n.d.). CAS 1171930-26-9 this compound. BOC Sciences.

- ChemicalBook. (2025, October 14). This compound | 1171930-26-9. ChemicalBook.

- Ferrara, M. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5539.

- Unknown Author. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.ological Expedition of Tetrazole Compounds Towards Medical Field - An Overview*. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Buy this compound | 1171930-26-9 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 7. globalresearchonline.net [globalresearchonline.net]

In Vitro Antibacterial Screening of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Phenylamine derivatives incorporating a tetrazole moiety represent a promising class of compounds, with the tetrazole ring often acting as a bioisostere of a carboxylic acid group, potentially enhancing pharmacological activity and metabolic stability. This guide provides a comprehensive, in-depth framework for the in vitro antibacterial screening of a novel compound, 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. We move beyond a simple recitation of protocols to offer a strategic rationale for each experimental step, grounded in established principles of microbiology and medicinal chemistry. This document serves as a technical manual for researchers, outlining detailed methodologies, data interpretation, and the underlying scientific principles required for a robust preliminary assessment of antibacterial potential.

Introduction: The Rationale for Screening this compound

The selection of this compound as a candidate for antibacterial screening is predicated on established structure-activity relationships (SAR) of related chemical classes. The core structure combines three key features:

-

Phenylamine Scaffold: A foundational element in many bioactive molecules.

-

Fluorine Substitution: The incorporation of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.

-

Tetrazole Ring: This heterocyclic system is a well-recognized pharmacophore in medicinal chemistry. It is considered a non-classical bioisostere of the carboxylic acid group, capable of participating in similar hydrogen bonding interactions with biological targets but with improved oral bioavailability and metabolic resistance. In the context of antibacterial agents, tetrazole-containing compounds have been reported to exhibit activity through various mechanisms, including the inhibition of essential bacterial enzymes.

This strategic combination of functional groups warrants a systematic investigation into the compound's antibacterial spectrum and potency. This guide outlines the critical path for such an investigation.

Experimental Design: A Multi-Faceted Approach

A robust in vitro screening cascade is designed to answer three fundamental questions:

-

Does the compound possess antibacterial activity?

-

What is the spectrum of this activity (i.e., which bacteria are affected)?

-

What is the nature of this activity (i.e., does it inhibit growth or kill the bacteria)?

Our experimental workflow is designed to address these questions sequentially and efficiently.

Caption: High-level workflow for antibacterial screening.

Selection of Bacterial Strains

To determine the antibacterial spectrum, a representative panel of both Gram-positive and Gram-negative bacteria is essential. This is because the fundamental structural differences in their cell walls present distinct barriers to antimicrobial agents. The selected strains should be standard, well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), to ensure reproducibility.

Table 1: Recommended Bacterial Panel for Initial Screening

| Gram Stain | Species | ATCC Strain | Rationale |

| Positive | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections. |

| Positive | Enterococcus faecalis | 29212 | Representative of opportunistic gut commensals. |

| Negative | Escherichia coli | 25922 | Standard model for Gram-negative bacteria. |

| Negative | Pseudomonas aeruginosa | 27853 | Known for high intrinsic and acquired resistance. |

Compound Preparation and Solubilization

The physicochemical properties of this compound will dictate the choice of solvent.

-

Primary Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and low toxicity to most bacterial strains at concentrations ≤1% (v/v).

-

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL) in 100% DMSO.

-

Perform serial dilutions in the appropriate growth medium to achieve the final desired concentrations for the assay.

-

-

Crucial Control: A "vehicle control" (growth medium with the same final concentration of DMSO used in the experiment) must be included in all assays to ensure that the solvent itself does not inhibit bacterial growth.

Methodologies: Step-by-Step Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.

Primary Screening: Agar Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antibacterial activity. It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, and where the concentration is sufficient to inhibit growth, a clear "zone of inhibition" will appear.

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

-

Controls:

-

Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: A disk with the solvent (DMSO) only.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk.

Quantitative Analysis: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values.

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine solubility and pKa values

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Introduction

This compound, with the molecular formula C₇H₆FN₅, is a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry.[1][] Its structure, which combines a fluorinated phenylamine backbone with a tetrazole ring, confers unique chemical and biological properties.[1] Notably, this compound has been investigated for its potential as an antibacterial agent, showing inhibitory activity against DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

A thorough understanding of a compound's physicochemical properties is a cornerstone of rational drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Key among these properties are the acid dissociation constant (pKa) and solubility, which govern how a molecule behaves in the physiological environment. This guide provides a detailed technical examination of the pKa and solubility of this compound, synthesizes theoretical principles with field-proven experimental methodologies, and offers actionable protocols for researchers and drug development professionals.

Part 1: Core Physicochemical Characteristics

The chemical architecture of this compound dictates its acid-base behavior and solubility profile. The molecule is amphoteric, possessing both a weakly acidic functional group (the tetrazole ring) and a weakly basic one (the aniline moiety).[1]

Acid Dissociation Constants (pKa)

The ionization state of a drug molecule at a given pH is critical for its interaction with biological targets and its ability to permeate cellular membranes.

-

The Acidic Tetrazole Moiety: The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar structural and electronic characteristics.[5][6] The parent 1H-tetrazole is a weak acid with a pKa of approximately 4.9.[5][6][7] This acidity stems from the aromatic nature of the five-membered ring, which allows the negative charge of the conjugate base (the tetrazolate anion) to be effectively delocalized across the four nitrogen atoms, leading to significant resonance stabilization.[5][8] For this compound, the pKa of the tetrazole N-H proton is reported to be approximately 4.90, consistent with other 5-substituted tetrazoles.[1]

-

The Basic Aniline Moiety: The basicity of the aniline nitrogen is significantly influenced by the electronic effects of the substituents on the phenyl ring. Both the fluorine atom and the tetrazole ring are electron-withdrawing groups. This inductive withdrawal of electron density from the aromatic ring reduces the availability of the lone pair of electrons on the aniline nitrogen for protonation, thereby decreasing its basicity (i.e., lowering its pKa value). For context, a closely related analog lacking the fluorine atom, 3-(1H-tetrazol-5-yl)aniline, has a pKa of 4.84.[1] The addition of the electronegative fluorine atom is anticipated to decrease the basicity of the amine by a further 0.3-0.5 pKa units.[1]

-

Ionization at Physiological pH: At a physiological pH of 7.4, the molecule's ionization state can be predicted. Since the pH is well above the pKa of the tetrazole ring (~4.9), this group will be predominantly deprotonated, existing as the negatively charged tetrazolate anion.[1] Conversely, with an estimated pKa well below 7.4, the aniline group will remain largely in its neutral, unprotonated form.[1] This zwitterionic potential contributes to the compound's overall physicochemical profile.

Table 1: Summary of Predicted and Reported pKa Values

| Functional Group | Type | Predicted/Reported pKa | Predominant State at pH 7.4 |

| 1H-Tetrazole | Acidic | ~4.90[1] | Anionic (Deprotonated) |

| Phenylamine | Basic | ~4.3 - 4.5 (Estimated) | Neutral (Unprotonated) |

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The solubility of this compound is governed by the interplay between its hydrophilic and hydrophobic components.[1] The tetrazole ring, with its multiple nitrogen atoms and capacity for ionization, is hydrophilic, while the fluorinated phenyl ring is moderately hydrophobic.[1]

-

Aqueous Solubility: The parent tetrazole compound is soluble in water.[5][9][10] The presence of the polar tetrazole ring and its ability to ionize at physiological pH is expected to confer moderate aqueous solubility to this compound.[1] This is an enhancement compared to simpler fluoroanilines, such as 4-fluoroaniline (33 g/L) and 2-fluoroaniline (17 g/L).[1] The pH of the aqueous medium will have a substantial impact on solubility due to the ionization of the tetrazole ring.

-

Organic Solvent Solubility: The solubility in organic solvents is dependent on solvent polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the N-H proton of the tetrazole and the lone pairs on the nitrogen atoms, as well as the amine group.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents. Unsubstituted tetrazole is known to be soluble in both DMSO and DMF.[5]

-

Nonpolar Solvents (e.g., Ether, Benzene): Limited solubility is expected, reflecting the overall polarity of the molecule and the poor interaction between the polar functional groups and the nonpolar solvent.[1]

-

Table 2: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS | Moderate, pH-dependent | H-bonding and ionization of tetrazole ring.[1] |

| Polar Protic | Methanol, Ethanol | Good | Strong H-bonding interactions.[1] |

| Polar Aprotic | DMSO, DMF | High | Favorable dipole-dipole interactions.[5] |

| Nonpolar | Toluene, Hexane | Low / Limited | Mismatch in polarity.[1] |

Part 2: Experimental Determination of Physicochemical Properties

Accurate experimental determination of pKa and solubility is essential for building predictive models and guiding formulation development. The following sections describe standard, self-validating protocols.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the incremental addition of a titrant.[3][11][12][13]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[11]

-

Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients remain stable, which allows the measured pH to accurately reflect the hydrogen ion concentration.[11]

-

Co-solvent for Low Solubility: If aqueous solubility is too low for accurate measurement, a co-solvent (e.g., methanol) can be used. However, the resulting pKa value is an apparent pKa (pKa') specific to that solvent mixture, and extrapolation methods are required to estimate the aqueous pKa.[13]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[11]

-

Reagent Preparation:

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]

-

Prepare a ~1 mM solution of this compound in the KCl solution. If solubility is a limiting factor, a known percentage of a co-solvent may be added.

-

-

Titration Procedure:

-

Place a precise volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel maintained at 25 °C.[14]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[11]

-

To determine the pKa of the basic aniline group, titrate the solution with the standardized 0.1 M HCl.

-

To determine the pKa of the acidic tetrazole group, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with standardized 0.1 M NaOH.[11]

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point.

-

For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The half-equivalence point can then be accurately determined.[3]

-

Alternatively, specialized software can be used to fit the data to theoretical titration equations to extract precise pKa values.[15]

-

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is an amphoteric molecule with a weakly acidic tetrazole ring (pKa ≈ 4.9) and a weakly basic aniline moiety. This dual character, combined with the interplay of a hydrophilic tetrazole group and a hydrophobic fluorophenyl core, results in a moderate, pH-dependent aqueous solubility and good solubility in polar organic solvents. The robust, validated protocols for potentiometric titration and the shake-flask method provided herein offer a clear path for the precise and accurate experimental determination of these critical physicochemical parameters. Such data are indispensable for advancing the development of this and other promising compounds from discovery to clinical application.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).

- Buy this compound | 1171930-26-9 - Smolecule. (2023, August 16). Smolecule.

- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (2025, August 10).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications.

- (PDF) Tetrazoles: Synthesis and Biological Activity - ResearchGate. (2025, August 6).

- Tetrazole - Grokipedia. Grokipedia.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. Benchchem.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). DergiPark.

- Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide - Benchchem. Benchchem.

- Development of Methods for the Determination of pKa Values - PMC - NIH.

- Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? - Quora. (2018, July 13). Quora.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. ECETOC.

- MultiScreen Solubility Filter Pl

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Tetrazole CAS#: 288-94-8 - ChemicalBook. ChemicalBook.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Biological Potentials of Substituted Tetrazole Compounds - Pharmaceutical Methods. Pharmaceutical Methods.

- CAS 1171930-26-9 this compound - BOC Sciences. BOC Sciences.

Sources

- 1. Buy this compound | 1171930-26-9 [smolecule.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. phmethods.net [phmethods.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Thermal stability and decomposition of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Abstract

This compound is a heterocyclic compound of significant interest in pharmaceutical development, primarily due to the established role of the tetrazole moiety as a stable bioisostere for carboxylic acids.[1][2][3] Its potential as an antibacterial agent further underscores its therapeutic promise.[4] However, the energetic nature of the tetrazole ring necessitates a thorough understanding of the compound's thermal stability and decomposition characteristics. This is paramount for ensuring safety during handling, synthesis, formulation, and storage, and for predicting its long-term stability in pharmaceutical preparations. This guide provides a comprehensive technical overview of the thermal behavior of this compound, grounded in the established principles of tetrazole chemistry. We will explore the primary decomposition pathways, outline validated experimental protocols for thermal analysis, and discuss the practical implications of this data for researchers and drug development professionals.

Introduction: The Significance of a Thermally Characterized API

The tetrazole ring is a cornerstone in modern medicinal chemistry. Its physicochemical properties, particularly its pKa which is similar to that of a carboxylic acid, allow it to act as a non-classical bioisostere, enhancing metabolic stability and improving pharmacokinetic profiles.[1][3] This has led to the successful integration of tetrazoles into numerous marketed drugs, including the angiotensin II receptor blocker Losartan.[1][3] this compound, with its molecular formula C₇H₆FN₅, combines this valuable heterocycle with a fluorinated phenylamine scaffold, a common strategy for modulating biological activity.[4] Initial research has identified its potential as an antibacterial agent through the inhibition of DNA gyrase, a crucial enzyme for bacterial replication.[4]

Despite these advantages, the high nitrogen content and positive enthalpy of formation inherent to the tetrazole ring classify it as an energetic functional group.[5][6] Thermal decomposition, if uncontrolled, can be rapid and exothermic, posing significant safety risks. Therefore, a comprehensive thermal analysis is not merely a regulatory formality but a foundational pillar of safe and effective drug development. This guide serves as a senior-level resource, detailing the principles, experimental investigation, and practical implications of the thermal stability of this compound.

Core Principles of Tetrazole Thermal Decomposition

The thermal stability of this compound is dictated almost entirely by the tetrazole ring, which represents the most thermodynamically labile component of the molecule.[4] Decades of research on various tetrazole derivatives have established two primary and often competing decomposition pathways.[6][7][8] The dominant pathway can be influenced by factors such as the substitution pattern on the carbon and nitrogen atoms of the ring, as well as the experimental conditions like heating rate and atmosphere.[4][7]

-

Pathway A: N₂ Extrusion: This pathway involves the concerted cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. This process releases a molecule of dinitrogen (N₂), a thermodynamically very stable product, and generates a highly reactive nitrilimine intermediate. This is a common route for many 1,5-disubstituted tetrazoles.

-

Pathway B: Hydrazoic Acid (HN₃) Formation: This pathway is prevalent for tetrazoles possessing a proton on one of the ring nitrogens (1H-tetrazoles). It involves a proton transfer and subsequent ring opening to eliminate hydrazoic acid (HN₃), a toxic and explosive gas. This route leaves behind a carbodiimide or cyanamide derivative.[7][8]

The presence of the amine and fluoro-phenyl substituents on the specific compound of interest will modulate the activation energies for these pathways, determining the onset temperature of decomposition and the nature of the evolved products.

Caption: General decomposition pathways for 1H-tetrazole derivatives.

Thermal Stability Profile and Data

While specific experimental data for this compound is not publicly cataloged, a reliable profile can be constructed based on analogous structures, such as other phenyl-substituted tetrazoles. Studies on similar compounds consistently show a sharp, exothermic decomposition event.[9][10] The decomposition onset temperature for phenyl-tetrazoles typically falls within the 190–240 °C range.[10][11]

Table 1: Predicted Thermal Analysis Data Summary

| Parameter | Predicted Value/Range | Method | Significance |

| Decomposition Onset (T_onset) | 190 - 220 °C | DSC/TGA | Defines the maximum temperature for safe handling and processing. |

| Decomposition Peak (T_peak) | 200 - 240 °C | DSC | Indicates the temperature of the maximum decomposition rate. |

| Enthalpy of Decomposition (ΔH_d) | -150 to -250 kJ/mol | DSC | Quantifies the energy released; higher values indicate greater hazard potential. |

| Mass Loss | > 60% | TGA | Corresponds to the loss of N₂/HN₃ and fragmentation of the organic backbone. |

Note: These values are estimations based on published data for structurally related compounds and should be confirmed by direct experimental measurement.

Recommended Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability of this compound, a multi-technique approach is required. The following protocols are designed to provide a comprehensive and self-validating data package.

Caption: Recommended workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and the total mass lost upon decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum crucible. Causality: A small sample mass is crucial to minimize thermal gradients and prevent energetic events from damaging the instrument.

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert atmosphere (Nitrogen or Argon) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, ensuring that the observed decomposition is purely thermal.

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min rate is a standard for screening, balancing analysis time with the resolution of thermal events.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the total percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition, determining its onset temperature and energy release (enthalpy).

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an Indium standard.

-

Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference. Causality: Hermetic sealing is critical. It contains volatile decomposition products, ensuring that the measured heat flow corresponds to the entire decomposition process and prevents contamination of the DSC cell.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert atmosphere (Nitrogen) at a flow rate of 50 mL/min.

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-